4,6-Dimethylpyridine-2-carbonitrile

Vue d'ensemble

Description

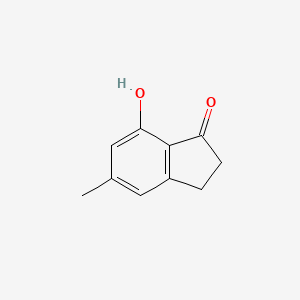

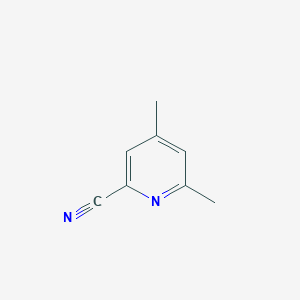

The compound of interest, 4,6-Dimethylpyridine-2-carbonitrile, is a pyridine derivative that is a key intermediate in various chemical syntheses. It is characterized by the presence of two methyl groups at the 4 and 6 positions and a nitrile group at the 2 position of the pyridine ring. This structure is a common motif in compounds with potential biological activities and is often used in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multistep reactions, starting from simple precursors. For instance, the synthesis of 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile was achieved using spectral analysis and mass spectral analysis, indicating a complex synthetic route . Similarly, the synthesis of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives involved a step-efficient process using 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a key intermediate . These methods highlight the versatility of pyridine derivatives in chemical synthesis.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the solid-state structure of pyridine derivatives. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing the presence of hydrogen bonds and π-π stacking interactions . The crystal structure of 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile hemihydrate was also determined by X-ray structure analysis, providing insights into the molecular geometry .

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by the substituents on the ring. For instance, the reactivity of the cyano group in 2,6-dimethylpyrimidine-4-carbonitrile was examined, showing that it behaves like ordinary nitriles in various reactions, but also exhibited specificity in undergoing substitution with methoxyl ion . This suggests that the position and nature of substituents on the pyridine ring can significantly affect the compound's chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are often studied using spectroscopic techniques and theoretical calculations. The spectral analysis and quantum chemical studies on the molecular geometry, natural bond orbital (NBO), and nonlinear optical (NLO) properties of pyridine derivatives provide valuable information about their electronic properties . The effects of solvents on the absorption and emission spectra of these compounds are also investigated to understand their optical properties . Additionally, the thermodynamic properties of these compounds can be calculated at different temperatures, providing insights into their stability and reactivity .

Applications De Recherche Scientifique

1. Antimicrobial and Anticancer Applications

- Summary of Application: 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile and 2-chloro-4,6-dimethylpyridine-3-carbonitrile, which are derivatives of 4,6-Dimethylpyridine-2-carbonitrile, have been studied for their potential antimicrobial and anticancer activities .

- Methods of Application: The compounds were studied from a theoretical point of view to understand their structural and vibrational properties in gas and aqueous solution phases by means of Density Functional Theory (DFT) calculations .

- Results or Outcomes: The study provided insights into the structural and vibrational properties of these compounds, which could be useful in understanding their potential as antimicrobial and anticancer agents .

2. Synthesis of New Pyridine Derivatives

- Summary of Application: 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile, a derivative of 4,6-Dimethylpyridine-2-carbonitrile, has been used in the synthesis of several new pyridine derivatives .

- Methods of Application: The compound was prepared via the reaction of cyanoacetamide and acetylacetone in boiling n-butanol in the presence of a few drops of piperidine. The treatment of the resulting compound with POCl3 gave 2-chloro-4,6-dimethylpyridine-3-carbonitrile .

- Results or Outcomes: The study resulted in the synthesis of several new pyridine derivatives. Some of these new compounds have shown considerable biological activity as fungicidal, antibacterial, antifungal, antimycotic, and antidepressant agents .

3. Synthesis of Heterocyclic Compounds

- Summary of Application: 4,6-Dimethylpyridine-2,3-dicarbonitrile has been used in the synthesis of heterocyclic compounds. These compounds are of considerable interest as precursors of azaphthalocyanine dyes used in the preparation of highly stable dyes, new functional materials for nonlinear optics, photoconductors, liquid crystals, electrochromic devices, solar energy devices, color monitors, laser systems for information storage, and in photodynamic therapy .

- Methods of Application: The compound was prepared via the reaction of derivatives of pyridine-2,3-dicarboxylic acid. The introduction of a second cyano group by nucleophilic substitution of halogen atoms by a cyanide ion should lead to alkyl-substituted pyridine-2,3-dicarbonitriles .

- Results or Outcomes: The study resulted in the synthesis of several new heterocyclic compounds. These compounds have shown considerable interest in various fields such as nonlinear optics, photoconductors, liquid crystals, electrochromic devices, solar energy devices, color monitors, laser systems for information storage, and in photodynamic therapy .

4. Oxidation of 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles

- Summary of Application: 4,6-Dimethyl-2-thioxo-1,2-dihydropyridin-3-carbonitriles, a derivative of 4,6-Dimethylpyridine-2-carbonitrile, has been used in the oxidation with Potassium Ferricyanide to synthesize Bis (pyrid-2-yl) Disulfides .

- Methods of Application: The reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridin-3-carbonitriles with K3[Fe(CN)6] in an alkaline medium results in the formation of a mixture of oxidation products: bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates .

- Results or Outcomes: The study resulted in the synthesis of bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates. These compounds have shown significant practical interest in various fields such as drug delivery systems, chemosensors, materials for rechargeable lithium batteries, and more .

5. Reaction with N-acylhydrazines

- Summary of Application: 4,6-Dimethylpyridine-2,3-dicarbonitrile has been studied for its reaction with N-acylhydrazines. This reaction gives two structural isomers, namely, N′-(7-amino-2,4-dimethyl-5H-pyrrolo[3,4-b]pyridin-5-ylidene)carbohydrazides and N′-(5-amino-2,4-dimethyl-7H-pyrrolo[3,4-b]pyridin-7-ylidene)carbohydrazides as well as disubstituted N′,N″-(2,4-dimethyl-5H-pyrrolo[3,4-b]pyridine-5,7-diylidene)dicarbohydrazides .

- Methods of Application: The key step in this conversion is the nucleophilic substitution of a hydrogen atom by a cyano group .

- Results or Outcomes: The study provided insights into the structural properties of these compounds, which could be useful in understanding their potential as precursors of azaphthalocyanine dyes used in the preparation of highly stable dyes, new functional materials for nonlinear optics, photoconductors, liquid crystals, electrochromic devices, solar energy devices, color monitors, laser systems for information storage .

6. Synthesis of Thienopyridine Derivatives

- Summary of Application: 2-Chloro-4,6-dimethylpyridine-3-carbonitrile, a derivative of 4,6-Dimethylpyridine-2-carbonitrile, has been used in the synthesis of several new thienopyridine derivatives .

- Methods of Application: The compound was prepared via the reaction of cyanoacetamide and acetylacetone in boiling n-butanol in the presence of a few drops of piperidine. The treatment of the resulting compound with POCl3 gave 2-chloro-4,6-dimethylpyridine-3-carbonitrile .

- Results or Outcomes: The study resulted in the synthesis of several new thienopyridine derivatives. Some of these new compounds have shown considerable biological activity as fungicidal, antibacterial, antifungal, antimycotic, and antidepressant agents .

Safety And Hazards

4,6-Dimethylpyridine-2-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Propriétés

IUPAC Name |

4,6-dimethylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFRWFUYNPZERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497365 | |

| Record name | 4,6-Dimethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethylpyridine-2-carbonitrile | |

CAS RN |

7584-11-4 | |

| Record name | 4,6-Dimethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1338405.png)

![(R)-2-[(tert-Butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetaldehyde](/img/structure/B1338424.png)